エリナシンB

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

エリナシンAは、ヤマブシタケ(Hericium erinaceus)としても知られるキノコの菌糸体から単離された生物活性化合物です。この化合物はシアチンジテルペノイドのグループに属し、神経保護特性により大きな注目を集めています。 エリナシンAは、神経成長因子の合成を促進する能力で知られており、神経変性疾患の治療に有望な候補となっています .

科学的研究の応用

エリナシンAは、特に化学、生物学、医学、産業の分野で、幅広い科学研究の応用があります。

化学: 化学において、エリナシンAは、その独特のシアタン骨格と、新しい生物活性分子の合成のためのリード化合物としての可能性について研究されています。

生物学: 生物学的研究では、エリナシンAは、神経成長因子合成を刺激し、神経発生を促進する能力について調査されています。 アミロイドβ沈着を減らし、神経細胞の生存を促進する可能性を示しており、アルツハイマー病やその他の神経変性疾患の治療候補となっています .

医学: 医学において、エリナシンAは、神経保護効果とそのアルツハイマー病、パーキンソン病、虚血性脳卒中などの神経変性疾患の治療の可能性について研究されています。 臨床試験では、認知機能の改善と神経炎症の軽減における有効性が示されています .

産業: 産業において、エリナシンAは、機能性食品やニュートラシューティカルの開発に使用されています。 神経保護特性は、認知機能を高める製品の貴重な成分となっています .

作用機序

エリナシンAは、主に神経成長因子合成を刺激することによりその効果を発揮します。この化合物は、タンパク質キナーゼB(AKT)、細胞外シグナル調節キナーゼ(ERK)、LIMドメインキナーゼ2(LIMK2)のリン酸化を含むいくつかのシグナル伝達経路を活性化します。 これらの経路は、神経細胞の生存を促進し、神経炎症を軽減し、神経発生を強化する役割を果たします . さらに、エリナシンAは、中枢神経系におけるカテコールアミンレベルを上昇させることが示されており、神経保護効果にさらに貢献しています .

生化学分析

Biochemical Properties

Erinacine A plays a significant role in biochemical reactions. It has been found to enhance nerve growth factor synthesis in vitro . It interacts with various enzymes, proteins, and other biomolecules, influencing their functions and activities .

Cellular Effects

Erinacine A has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to promote neurogenesis and attenuate cerebral Aβ plaque burden in Alzheimer’s disease models .

Molecular Mechanism

Erinacine A exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it has been found to increase the level of insulin-degrading enzyme in the cerebral cortex .

Temporal Effects in Laboratory Settings

The effects of Erinacine A change over time in laboratory settings. It has been observed that Erinacine A remains stable and does not degrade significantly over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Erinacine A vary with different dosages in animal models. Studies have shown that Erinacine A can extend the lifespan in both Drosophila melanogaster and senescence-accelerated P8 (SAMP8) mice by a maximum of 32% and 23%, respectively .

Metabolic Pathways

Erinacine A is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels

Transport and Distribution

Erinacine A is transported and distributed within cells and tissues. It can penetrate the blood-brain barrier of rats by means of passive diffusion

準備方法

合成経路と反応条件: エリナシンAは、特定のジテルペノイド前駆体の環化を含む一連の化学反応によって合成できます。

工業生産方法: エリナシンAの工業生産は、主にヤマブシタケ菌糸体の培養に依存しています。固体培養と液中培養は、エリナシンAを生産するために使用される一般的な方法です。 固体培養では、トウモロコシ粒などの基質が使用され、収量を最大化するのに最適な温度や栄養素の補給などの条件が維持されます . その後、化合物は高速向流クロマトグラフィーや液体クロマトグラフィータンデム質量分析などの技術を使用して精製されます .

化学反応の分析

反応の種類: エリナシンAは、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応は、化合物を修飾してその生物活性を高めたり、構造活性相関を調べたりするために不可欠です。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を使用してエリナシンAを酸化すると、酸化された誘導体が生成されます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、分子内の特定の官能基を還元することができます。

置換: メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を使用して、求核置換反応を実行して、新しい官能基を導入することができます。

形成される主な生成物: これらの反応から形成される主な生成物は、エリナシンAのさまざまな酸化、還元、置換誘導体です。 これらの誘導体は、しばしばその強化されたまたは変更された生物活性について研究されています .

類似化合物との比較

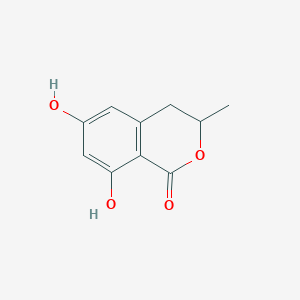

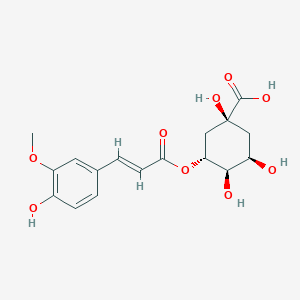

エリナシンAは、エリナシンB、C、E、K、P、Qなどの化合物を含むシアチンジテルペノイドのグループの一部です。 これらの化合物は、類似したシアタン骨格を共有していますが、官能基と生物活性は異なります .

その他のエリナシンとの比較:

This compound: エリナシンAと同様に、this compoundも神経成長因子合成を促進しますが、その効力と特異性に影響を与える可能性のある異なる官能基セットを持っています。

エリナシンC: 抗炎症特性で知られているエリナシンCは、神経炎症を軽減する可能性について研究されています。

エリナシンAの独自性: エリナシンAは、強力な神経保護効果と、他のエリナシンよりも効果的に神経成長因子合成を刺激する能力で際立っています。 その官能基のユニークな組み合わせとその特異的な作用機序は、研究と治療的用途のための貴重な化合物となっています .

特性

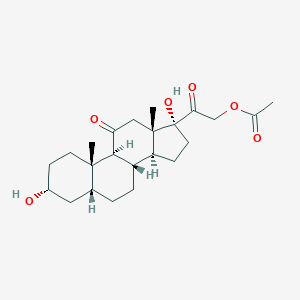

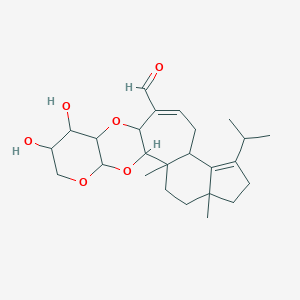

分子式 |

C25H36O6 |

|---|---|

分子量 |

432.5 g/mol |

IUPAC名 |

3a,5a-dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde |

InChI |

InChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3 |

InChIキー |

LPPCHLAEVDUIIW-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |

異性体SMILES |

CC(C)C1=C2C3=CC=C(C[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O |

正規SMILES |

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |

melting_point |

74 - 76 °C |

物理的記述 |

Solid |

同義語 |

(3aR,5aR,6S)-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e]indene-8-carboxaldehyde; [3aR-(3aα,5aβ,6α)]-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e |

製品の起源 |

United States |

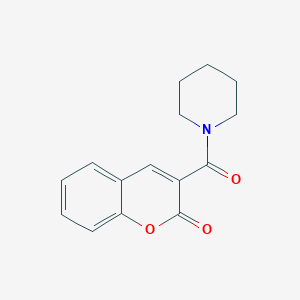

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

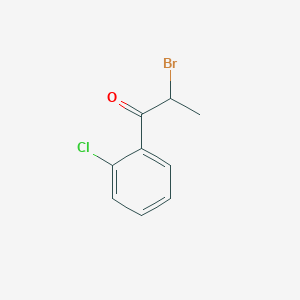

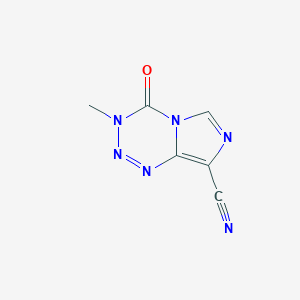

Feasible Synthetic Routes

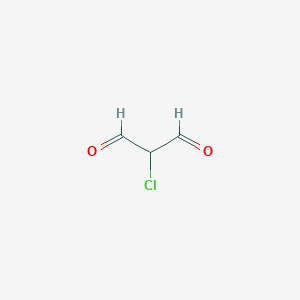

Q1: What makes the synthesis of Erinacine B challenging, and how have researchers addressed this?

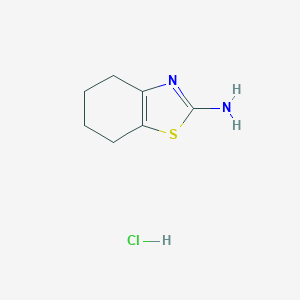

A: Erinacine B, like other cyathane diterpenoids, possesses a complex [5-6-7] tricyclic carbon skeleton, making its synthesis challenging. Researchers have developed a convergent approach utilizing catalytic asymmetric intramolecular cyclopropanation (CAIMCP) and baker's yeast reduction to construct this scaffold. [] This strategy allows for the enantioselective synthesis of Erinacine B and other related compounds. [, ]

Q2: Can you elaborate on the specific strategies used in the enantioselective synthesis of Erinacine B?

A2: Researchers have successfully employed several key strategies:

- Asymmetric organocatalysis: An organocatalyzed asymmetric intramolecular vinylogous aldol reaction enabled the construction of the 5-6-6 tricyclic ring system. Additionally, a hydroxyl-directed cyclopropanation/ring opening sequence enabled the stereoselective formation of 1,4-anti and -cis angular-methyl quaternary carbon centers. []

- Chiral building blocks: The synthesis also leverages chiral building blocks prepared using asymmetric catalysis, contributing to the overall enantioselectivity of the process. [, ]

- Convergent approach: The use of a convergent strategy, assembling the molecule from synthesized fragments, enables a more efficient and flexible synthesis compared to linear approaches. []

Q3: Has the total synthesis of any other cyathane diterpenoids been achieved using similar methodologies?

A: Yes, in addition to (-)-erinacine B, the enantioselective total synthesis of (+)-allocyathin B2 and (-)-erinacine E has been achieved using similar convergent approaches and asymmetric catalysis. [] This highlights the versatility and potential of these methods for synthesizing various cyathane diterpenoids.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B104430.png)